molecular formula C16H13BrFN3O4S2 B2733388 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 1021036-44-1

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2733388
CAS No.: 1021036-44-1
M. Wt: 474.32
InChI Key: UKBNFEMZPLUVPI-UHFFFAOYSA-N
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Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule with the molecular formula C16H13BrFN3O4S2 and a molecular weight of 474.3 g/mol . Its structure incorporates a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for serving as a bioisostere for carboxylic acids, esters, and carboxamides . This core structure is extensively investigated for its broad spectrum of pharmacological activities and is found in several clinical agents . The compound features a 5-bromothiophene moiety and a 4-fluorophenylsulfonyl group, making it a valuable intermediate in organic synthesis and drug discovery. The distinct structural motifs present in this compound are characteristic of molecules studied for modulating various biological targets. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a wide range of biological activities in scientific research, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . Researchers utilize this complex heterocyclic compound primarily as a key building block for developing novel pharmacologically active molecules and as a tool compound in biochemical screening. This product is provided for Non-Human Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3O4S2/c17-13-8-7-12(26-13)15-20-21-16(25-15)19-14(22)2-1-9-27(23,24)11-5-3-10(18)4-6-11/h3-8H,1-2,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBNFEMZPLUVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent studies.

Compound Overview

The compound features a unique structure characterized by:

  • Bromothiophene moiety : Known for its electronic properties.
  • Oxadiazole ring : Associated with various biological activities.
  • Sulfonamide group : Enhances solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of 5-bromothiophene : Bromination of thiophene derivatives.
  • Cyclization to oxadiazole : Reaction with hydrazine derivatives.
  • Coupling reaction : Formation of the final product through sulfonamide coupling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Effects : Studies show efficacy against various bacterial strains.
CompoundActivityReference
N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)Antimicrobial
N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)Antiparasitic

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Effective against breast and lung cancer cell lines.

Mechanism of Action :
The proposed mechanism includes:

  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leading to apoptosis.
  • Induction of Apoptosis : Activation of caspase pathways in cancer cells.

Anti-inflammatory Activity

Preliminary studies suggest potential anti-inflammatory effects, possibly through inhibition of COX enzymes and modulation of inflammatory cytokines.

Case Studies and Research Findings

Recent investigations have provided insights into the biological activities of related compounds:

  • Study on Oxadiazole Derivatives :
    • Investigated the analgesic and anti-inflammatory properties using animal models.
    • Results indicated low toxicity and significant pain relief compared to controls .
  • Molecular Docking Studies :
    • Conducted to predict binding affinities against COX enzymes and other targets involved in inflammation and pain .

Toxicity and Safety

Toxicological assessments reveal that this compound exhibits low toxicity in normal human cells. Further studies are warranted to confirm safety profiles in long-term applications.

Comparison with Similar Compounds

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d)

  • Key Differences : Replaces the bromothiophene group with a bromobenzofuran moiety. Benzofuran’s larger aromatic system may alter π-π stacking interactions compared to thiophene’s smaller heterocycle .
  • Synthetic Route : Synthesized via nucleophilic substitution and cyclization, similar to methods for oxadiazole derivatives in .

4-[(4-Oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide

  • Key Differences: Incorporates a quinazolinone-sulfanyl group and a cyclohexyl-linked oxadiazole.
  • Bioactivity : Reported docking scores of 7.1 in tankyrase inhibition studies, suggesting moderate enzyme affinity .

N-Substituted Derivatives of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl Acetamide

  • Key Differences : Substitutes the bromothiophene with a chlorophenyl group and lacks the sulfonylbutanamide chain. The sulfanyl acetamide side chain may enhance antimicrobial activity .
  • Bioactivity : Compounds 6f and 6o demonstrated potent antimicrobial activity (MIC: 4–8 µg/mL) against S. aureus and E. coli, with low cytotoxicity .

Physicochemical and Spectral Properties

IR and NMR Spectral Trends

  • C=O and C=S Stretching : Analogs in show C=O stretching at 1663–1682 cm⁻¹ and C=S at 1243–1258 cm⁻¹, consistent with the target compound’s expected spectral profile .
  • NH Vibrations : NH groups in sulfonamide derivatives exhibit stretching bands at 3150–3319 cm⁻¹, aligning with the butanamide chain’s NH vibrations .

Crystallographic Data

  • N-(4-Chlorophenyl)-1-(5-{[(2-Phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (): Monoclinic crystal system (P21/c) with a = 21.1387 Å, b = 5.4443 Å. Intermolecular interactions include C–H···π and π-π stacking (3.8–4.2 Å), suggesting similar packing for the target compound’s oxadiazole and thiophene groups .

Enzyme Inhibition Potential

  • Acetylcholinesterase (AChE) Inhibition : Analog 6h () showed strong docking affinity (ΔG = −9.3 kcal/mol) via interactions with Trp286 and Tyr335. The target compound’s sulfonylbutanamide chain may similarly engage catalytic residues .
  • Tyrosinase Inhibition : Benzofuran-oxadiazole derivatives () exhibit IC₅₀ values of 12–18 µM, suggesting bromothiophene substitution could modulate potency .

Antimicrobial Activity

  • Role of Halogenation : Bromine in thiophene/benzofuran analogs enhances lipophilicity and membrane penetration, as seen in and .
  • Toxicity Profile : Sulfonyl-containing compounds in showed lower cytotoxicity (HC₅₀ > 200 µg/mL), suggesting the target compound may share this trait .

Data Tables

Table 1. Structural and Bioactive Comparison of Oxadiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀/MIC) Reference
Target Compound 5-Bromothiophene, 4-fluorophenyl sulfonyl ~497.3 (estimated) Hypothesized enzyme inhibition
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Bromobenzofuran, thioacetamide ~463.2 Tyrosinase IC₅₀: 12–18 µM
4-[(4-Oxo-3H-quinazolin-2-yl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl]butanamide Quinazolinone, phenyl oxadiazole 468.5 Docking score: 7.1
6f (N-substituted oxadiazole derivative) 4-Chlorophenyl, sulfanyl acetamide ~380.9 MIC: 4 µg/mL (S. aureus)

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